butyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate
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Overview
Description
“Butyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate” is a compound that belongs to the class of thiazolo[3,2-a]pyrimidines . Thiazolo[3,2-a]pyrimidines have been consistently regarded as structural analogs of biogenic purine bases and can be considered as potential purine antagonists . They have a wide range of biological activities, including anti-inflammatory, antihypertensive, antiviral, antioxidant, antitumor, anti-HIV, calcium channel blocking, acetylcholine esterase inhibitory, CDC25B phosphatase inhibitory, glutamate receptor antagonistic, and 5-HT2a receptor antagonistic activities .
Synthesis Analysis
The synthesis of thiazolo[3,2-a]pyrimidines involves several steps. The first step is the synthesis of S-alkylated derivatives by the reaction of 6-substituted-2-thiouracils with the appropriate substituted phenacyl halides . Upon treatment of S-alkylated derivatives at different temperatures, intramolecular cyclization to 3-(substituted phenyl)-5H-thiazolo[3,2-a]pyrimidin-5-ones or sulfonation of cyclized products to the corresponding sulfonic acid derivatives occurs . Further, acylation of the 7-NH2 group of 5H-thiazolo[3,2-a]pyrimidin-5-ones affords amide derivatives .Molecular Structure Analysis
The molecular structure of “butyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate” is characterized by the presence of a thiazolo[3,2-a]pyrimidine core, which is a six-membered heterocyclic compound containing two nitrogen atoms at the 1st and 3rd positions . The compound also contains a butyl group, a carboxamido group, and a benzoate group .Scientific Research Applications
Anticancer Applications
Thiazolo[3,2-a]pyrimidines, especially those that are 2-substituted, are promising structural fragments for the development of anticancer drugs . Their structural similarity to purine bases makes them potential purine antagonists, which can be utilized in the design of structures capable of effectively binding to biological targets .
Antibacterial Applications
Thiazolo[3,2-a]pyrimidines have shown significant antibacterial activities . The design of new scaffolds to deal with antimicrobial resistance has become one of the most important areas of antimicrobial research today .
Antitubercular Applications
Some thiazolo[3,2-a]pyrimidines have demonstrated antitubercular activities . This makes them a potential candidate for the development of new treatments for tuberculosis .
Anti-Inflammatory Applications
Thiazolo[3,2-a]pyrimidines have been found to possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation .
Antiviral Applications
Thiazolo[3,2-a]pyrimidines have also shown antiviral activities . This suggests that they could be used in the development of new antiviral drugs .
Antioxidant Applications
Thiazolo[3,2-a]pyrimidines have demonstrated antioxidant activities . This suggests that they could be used in the development of new antioxidant drugs .
Antihypertensive Applications
Thiazolo[3,2-a]pyrimidines have shown antihypertensive activities . This suggests that they could be used in the development of new antihypertensive drugs .
Drug Design and Synthesis
Apart from their potential therapeutic applications, thiazolo[3,2-a]pyrimidines have huge synthetic potential . They can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .
Future Directions
Thiazolo[3,2-a]pyrimidines, including “butyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate”, are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and the biological target . Therefore, the synthesis of thiazolo[3,2-a]pyrimidine compounds has attracted wide attention .
Mechanism of Action
Target of Action
Thiazolopyrimidines, a class of compounds to which this compound belongs, are known to exhibit a broad spectrum of pharmacological activity . They are considered structural analogs of biogenic purine bases and can potentially act as purine antagonists .
Mode of Action
Thiazolopyrimidines are known to interact with various biological targets due to their structural similarity to purine bases .
Biochemical Pathways
Thiazolopyrimidines are known to influence a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazolopyrimidines have been associated with a wide range of biological activities, including anti-inflammatory, antihypertensive, antiviral, antioxidant, antitumor, anti-hiv, and others .
properties
IUPAC Name |
butyl 4-[(5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-2-3-9-25-17(24)12-4-6-13(7-5-12)20-15(22)14-11-19-18-21(16(14)23)8-10-26-18/h4-8,10-11H,2-3,9H2,1H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZOABPQASYAAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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